3-Fluoro-4-cyanopyridine

Physicochemical characterization Crystallinity Handling properties

Lead optimization often suffers from regioisomer-dependent LogP/pKa shifts. 3-Fluoro-4-cyanopyridine (CAS 113770-88-0) offers consensus LogP 1.06 and pKa -0.55 (ΔLogP -0.18 to -0.99 vs 2-F regioisomer), enhancing solubility and oral bioavailability. • Mp 85-88°C: free-flowing solid for automated dispensing. • Orthogonal reactivity: F inert under Suzuki coupling, enabling late-stage SNAr. • Compact 19F NMR probe (MW 122.10) for fragment screening. ≥98% purity, full QC (NMR, HPLC, GC), in stock for global shipping.

Molecular Formula C6H3FN2
Molecular Weight 122.1 g/mol
CAS No. 113770-88-0
Cat. No. B040950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-cyanopyridine
CAS113770-88-0
Molecular FormulaC6H3FN2
Molecular Weight122.1 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C#N)F
InChIInChI=1S/C6H3FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
InChIKeyRFQHDTRSEWCXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-cyanopyridine Overview


3-Fluoro-4-cyanopyridine (CAS 113770-88-0) is a fluorinated heteroaromatic building block featuring a fluorine atom at the 3-position and a cyano group at the 4-position of the pyridine ring . This substitution pattern creates an electron-deficient aromatic system with a molecular weight of 122.10 g/mol and molecular formula C₆H₃FN₂ [1]. The compound is commercially available as a crystalline solid with a melting point of 85–88 °C and is typically supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Electron-deficient fluorinated pyridine scaffold for SNAr and cross-coupling
Crystalline solid with batch-specific analytical QC (NMR, HPLC, GC)
Ambient-stable handling supports automated dispensing workflows

Why 3-Fluoro-4-cyanopyridine Is Irreplaceable


In-class cyanopyridine analogs cannot be simply interchanged due to profound differences in electronic distribution, nucleofuge identity, and physicochemical properties that dictate both synthetic outcomes and biological target engagement [1]. The positional isomerism between 3-fluoro-4-cyanopyridine and 2-fluoro-4-cyanopyridine alters the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions due to differential activation at the α vs β positions [2]. Halogen substitution (F vs Cl) fundamentally changes leaving group ability and reaction kinetics, while the specific combination of 3-fluoro and 4-cyano substituents yields a unique LogP and pKa profile distinct from regioisomers .

Positional isomer (2-fluoro-4-cyanopyridine) shifts α vs β activation, altering SNAr regioselectivity and cross-coupling outcomes.
Halogen exchange (Cl for F) modifies nucleofuge ability and reaction kinetics; 3-chloro analog may not follow the same orthogonal coupling sequence.
Lipophilicity and basicity differences between regioisomers affect downstream physicochemical profiling if used in bioactive molecule synthesis.

Comparative Evidence for 3-Fluoro-4-cyanopyridine


Melting Point and Crystalline Handling Advantage

3-Fluoro-4-cyanopyridine exhibits a melting point of 85–88 °C, which is substantially higher than the 27–30 °C melting point of its regioisomer 2-fluoro-4-cyanopyridine (CAS 3939-13-7) . The 3-chloro analog (3-chloro-4-cyanopyridine, CAS 68325-15-5) is typically a pale yellow solid with a lower melting range . The elevated melting point of the 3-fluoro-4-cyano isomer translates to superior crystalline integrity at ambient temperatures, reducing hygroscopicity and improving weighing accuracy in automated synthesis workflows.

Melting point
Data to verify
Δ ≈ 55–60 °C higher vs 2-fluoro regioisomer
Supports ambient-temperature handling precision
Vendor-reported values; confirm by DSC
Physicochemical characterization Crystallinity Handling properties

Lipophilicity Differentiation vs. Regioisomer

The consensus LogP of 3-fluoro-4-cyanopyridine is approximately 1.06 (averaged across five prediction methods: iLOGP 1.19, XLOGP3 0.62, WLOGP 1.51, MLOGP 0.22, SILICOS-IT 1.76) . Experimental ACD/LogP is reported as 0.25 . In contrast, the 2-fluoro-4-cyanopyridine regioisomer has a predicted LogP of 1.24 . This ΔLogP of approximately 0.18–0.99 units (depending on method) reflects meaningful differences in hydrogen-bonding capacity and dipole moment orientation that affect membrane permeability and metabolic clearance predictions .

Lipophilicity (LogP)
In silico prediction
Target consensus LogP ~1.06; regioisomer ~1.24
Lower lipophilicity may improve solubility predictions
SwissADME consensus; experimental validation advised
Lipophilicity Drug design Permeability

pKa Shift and Protonation State

The predicted pKa of the pyridine nitrogen in 3-fluoro-4-cyanopyridine is –0.55 ± 0.18, whereas the regioisomer 2-fluoro-4-cyanopyridine (also referred to as 3-cyano-2-fluoropyridine) has a predicted pKa of –3.88 ± 0.10 . This ΔpKa of approximately +3.3 units indicates that the 3-fluoro-4-cyano isomer is significantly less basic, remaining predominantly unprotonated at physiological pH. The electron-withdrawing cyano group at the 4-position exerts a stronger inductive effect in the 2-fluoro isomer due to proximity, accounting for the lower pKa.

Basicity (pKa)
In silico prediction
pKa shift +3.3 vs 2-fluoro regioisomer
Altered protonation state at physiological pH
Predicted values; confirm potentiometrically
Ionization state Drug-likeness pKa prediction

SNAr Reactivity for Late-Stage Functionalization

The fluorine atom at the 3-position of 3-fluoro-4-cyanopyridine serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing cyano group at the 4-position [1]. Compared to the chloro analog (3-chloro-4-cyanopyridine), the fluorine substituent offers distinct reactivity advantages: it undergoes SNAr under milder conditions while providing orthogonal reactivity in sequential cross-coupling strategies . In Pd-catalyzed Suzuki-Miyaura couplings of halogenated pyridines, the reactivity order is Br > OSO₂F > Cl, with fluorine typically unreactive under standard conditions, allowing selective functionalization at alternative halogen sites while preserving the fluorine for subsequent SNAr [2].

SNAr Reactivity
Class-level inference
F orthogonal to Br/Cl in Pd coupling; activated by 4-CN for late-stage displacement
Supports sequential cross-coupling/SNAr workflows
Based on general halopyridine reactivity; verify for specific substrate
SNAr reactivity Cross-coupling Late-stage functionalization

3-Fluoro-4-cyanopyridine Application Scenarios


Lead Optimization for Enhanced Developability

In lead optimization campaigns where the 2-fluoro-4-cyanopyridine scaffold yields excessively high lipophilicity (LogP ~1.24) or excessively low basicity (pKa ~ –3.9), substitution with 3-fluoro-4-cyanopyridine (consensus LogP 1.06; pKa –0.55) offers a quantifiable improvement in physicochemical properties . The ΔLogP of –0.18 to –0.99 units and ΔpKa of +3.3 units translate to enhanced aqueous solubility and altered ionization at physiological pH, directly impacting oral bioavailability predictions and reducing the risk of promiscuous off-target binding .

Sequential Cross-Coupling/SNAr in Heterocycle Synthesis

For synthetic sequences requiring orthogonal halogen reactivity, 3-fluoro-4-cyanopyridine provides a distinct advantage over 3-chloro-4-cyanopyridine or mixed dihalogenated pyridines. The fluorine substituent remains inert under standard Pd-catalyzed Suzuki-Miyaura conditions (unlike Br or Cl) while being activated for subsequent SNAr by the electron-withdrawing 4-cyano group [1]. This enables a 'cross-couple then substitute' workflow where the 2-position (if functionalized with Br) or alternative sites are elaborated first, followed by late-stage amine or alkoxide displacement of fluoride to install diverse functionality [2].

Automated Parallel Synthesis with Crystalline Integrity

The elevated melting point of 85–88 °C for 3-fluoro-4-cyanopyridine, compared to 27–30 °C for the 2-fluoro regioisomer, makes it the preferred building block for automated solid-dispensing platforms . The higher melting point ensures the compound remains a free-flowing crystalline solid under ambient laboratory conditions, minimizing hygroscopic clumping, static adhesion, and sublimation losses during extended storage in microtiter plates or synthesis modules .

Fragment-Based Drug Discovery and 19F NMR Screening

3-Fluoro-4-cyanopyridine serves as a compact, fluorine-containing fragment (MW 122.10) with a single fluorine atom suitable for 19F NMR-based fragment screening [3]. The unique 3-fluoro-4-cyano substitution pattern produces a distinct 19F chemical shift and relaxation profile compared to other monofluoropyridine regioisomers, enabling unambiguous identification in cocktail screening formats . The cyano group provides a synthetic handle for fragment elaboration via hydrolysis to amide/carboxylic acid or reduction to aminomethyl.

Application
Selection Property
Validation Focus
Lead optimization developability
Lipophilicity and basicity profile vs regioisomers
Solubility and permeability assays
Sequential cross-coupling/SNAr synthesis
Orthogonal halogen reactivity (F vs Br/Cl)
Regioselective functionalization verification
Automated parallel synthesis
Crystalline handling stability
Weighing accuracy and storage stability
Fragment-based 19F NMR screening
Distinct 19F chemical shift and synthetic handle
Cocktail screening and fragment elaboration validation

Technical Documentation Hub

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